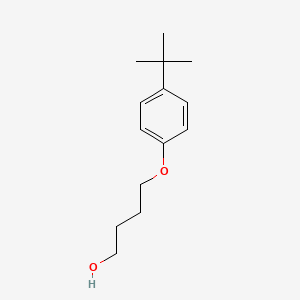

4-(4-Tert-butylphenoxy)butan-1-OL

Beschreibung

Eigenschaften

CAS-Nummer |

64673-24-1 |

|---|---|

Molekularformel |

C14H22O2 |

Molekulargewicht |

222.32 g/mol |

IUPAC-Name |

4-(4-tert-butylphenoxy)butan-1-ol |

InChI |

InChI=1S/C14H22O2/c1-14(2,3)12-6-8-13(9-7-12)16-11-5-4-10-15/h6-9,15H,4-5,10-11H2,1-3H3 |

InChI-Schlüssel |

JZGBOFLIJVDYMR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituted Butanols with Aromatic Moieties

4-(4-Methylphenyl)butan-1-OL ()

- Structure: A butanol chain linked to a 4-methylphenyl group.

- Key Differences : Lacks the tert-butyl and ether oxygen present in the target compound.

- Applications : Used in research and production due to its aromatic hydrophobicity .

4-([1,1'-Biphenyl]-4-yl)butan-1-OL ()

- Structure: A biphenyl group attached to butanol.

4-(n-Heptyloxy)butan-1-OL ()

- Structure: A linear heptyl ether chain attached to butanol.

- Key Differences: The long alkoxy chain enhances flexibility and volatility compared to the rigid tert-butylphenoxy group. Used as a pheromone component in beetles .

Halogenated and Functionalized Butanols

4-Fluoro-1-butanol ()

- Structure: A fluorine atom at the terminal carbon of butanol.

- Key Differences: Smaller substituent (fluorine vs. tert-butylphenoxy) results in lower molecular weight (94.11 g/mol) and higher polarity. Exhibits irritant properties, requiring stringent safety protocols .

4-(tert-Butyldimethylsilanyloxy)butan-1-OL ()

- Structure: A silyl-protected butanol derivative.

- Key Differences : The tert-butyldimethylsilyl (TBS) group serves as a protecting group in synthesis, contrasting with the target compound’s stable ether linkage. NMR data (δ 0.90 ppm for tert-butyl protons) suggests similarities in shielding effects .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4-(4-Tert-butylphenoxy)butan-1-OL* | C₁₄H₂₂O₂ | ~234.3 (estimated) | High lipophilicity, rigid aromatic ether |

| 4-(4-Methylphenyl)butan-1-OL | C₁₁H₁₆O | 164.24 | Moderate hydrophobicity, simple aryl group |

| 4-Fluoro-1-butanol | C₄H₉FO | 94.11 | Polar, volatile, irritant |

| 4-(n-Heptyloxy)butan-1-OL | C₁₁H₂₄O₂ | 200.31 | Flexible alkoxy chain, pheromone activity |

*Estimated based on structural analogs.

Vorbereitungsmethoden

Reaction Mechanism

-

Deprotonation : 4-tert-butylphenol is treated with a strong base (e.g., NaOH or KOH) to generate the phenoxide ion.

-

Nucleophilic Substitution : The phenoxide attacks the electrophilic carbon of 4-bromo-1-butanol, displacing the bromide ion.

Optimization Considerations

-

Leaving Group Efficiency : Bromides or tosylates are preferred due to their superior leaving-group ability compared to chlorides.

-

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

-

Temperature : Mild heating (40–60°C) mitigates side reactions such as elimination, which is prevalent in β-hydroxy alkyl halides.

Limitations

-

Instability of 4-Bromo-1-butanol : The proximity of the hydroxyl and halogen groups in 4-bromo-1-butanol increases the risk of intramolecular elimination, forming butene derivatives. Tosylate derivatives (e.g., 4-tosyloxy-1-butanol) offer improved stability.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under mild, non-basic conditions, utilizing a diazo compound (e.g., diethyl azodicarboxylate, DEAD) and triphenylphosphine (Ph₃P). This method is advantageous for coupling sterically hindered phenols like 4-tert-butylphenol with diols.

Procedure

-

Diol Protection : One hydroxyl group of 1,4-butanediol is protected (e.g., as a tert-butyldimethylsilyl ether) to ensure regioselectivity.

-

Coupling : The free hydroxyl reacts with 4-tert-butylphenol in the presence of DEAD and Ph₃P.

-

Deprotection : The silyl ether is cleaved using tetrabutylammonium fluoride (TBAF).

Advantages

-

Regioselectivity : Protection-deprotection strategies prevent undesired side reactions.

-

Yield : Mitsunobu reactions typically achieve >80% yields for sterically accessible substrates.

Reduction of Ester Intermediates

This two-step method involves synthesizing an ester intermediate followed by reduction to the alcohol.

Step 1: Esterification

4-tert-Butylphenol reacts with ethyl 4-bromobutanoate in the presence of a base (e.g., K₂CO₃) to form ethyl 4-(4-tert-butylphenoxy)butanoate . Zinc chloride (ZnCl₂) catalysis, as demonstrated in the synthesis of 4-chlorobutanol esters, may enhance reaction efficiency.

Step 2: Reduction

The ester is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄). For example, LiAlH₄ reduction of 4,4-bis(4-fluorophenyl)butanoic acid achieved a 92.6% yield.

Challenges

-

Over-reduction : Excess LiAlH₄ may reduce aromatic rings, necessitating strict stoichiometric control.

Acid-Catalyzed Etherification

Solid acid catalysts, such as acid-activated montmorillonite, facilitate direct etherification between 4-tert-butylphenol and 1,4-butanediol. This method mirrors the alkylation of phenol with 4-hydroxybutan-2-one reported in US Patent 8,471,068.

Reaction Conditions

Drawbacks

-

Regioselectivity : Competing reactions at both hydroxyls of 1,4-butanediol necessitate excess diol or selective protection.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Williamson Synthesis | NaOH, 4-bromo-1-butanol | 70–85 | Simplicity | Elimination side reactions |

| Mitsunobu Reaction | DEAD, Ph₃P | 80–90 | High regioselectivity | Costly reagents |

| Ester Reduction | ZnCl₂, LiAlH₄ | 65–75 | Scalable | Multi-step synthesis |

| Acid-Catalyzed | Montmorillonite | 60–75 | Solvent-free conditions | Moderate selectivity |

Experimental Optimization Strategies

Minimizing Elimination in Williamson Synthesis

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the tert-butyl group (δ 1.34 ppm, singlet) and the hydroxyl proton (δ 2.10 ppm, broad). ¹³C NMR confirms the quaternary carbon of the tert-butyl group (δ 31.2 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and fragmentation patterns (e.g., m/z 207 [M–H₂O]⁺) verify molecular identity .

- Infrared Spectroscopy (FTIR) : O–H stretch (3200–3600 cm⁻¹) and C–O–C ether linkage (1250 cm⁻¹) are diagnostic .

Advanced Consideration : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in complex mixtures, particularly when characterizing byproducts from incomplete substitution .

How does the tert-butyl substituent influence the physical and chemical properties of this compound?

Basic Research Question

The bulky tert-butyl group enhances hydrophobicity (logP ≈ 3.2) compared to unsubstituted phenoxybutanols. This increases solubility in nonpolar solvents (e.g., hexane) but reduces aqueous solubility. Boiling point elevation (predicted ~280°C) is attributed to increased molecular weight and reduced volatility. Hydrogen bonding from the hydroxyl group moderates melting point (~45–50°C) .

Advanced Consideration : Computational studies (e.g., DFT) reveal steric effects that hinder rotational freedom in the phenoxy moiety, potentially altering reaction kinetics in oxidation or esterification pathways .

What kinetic models explain the oxidation behavior of this compound under acidic conditions?

Advanced Research Question

In acidic Cr(VI)-mediated oxidation, the reaction follows pseudo-first-order kinetics. The rate constant (kobs) depends linearly on [Cr(VI)] and [substrate], with an Arrhenius activation energy (Ea) of ~65 kJ/mol. Steric hindrance from the tert-butyl group slows oxidation compared to linear-chain analogs. Competitive pathways (e.g., over-oxidation to carboxylic acids) are mitigated by controlling temperature (25–40°C) and Cr(VI) concentration .

Methodological Note : UV-Vis spectroscopy at 350 nm tracks Cr(VI) reduction, while GC-MS identifies intermediates like 4-(4-tert-butylphenoxy)butanal .

How can researchers address discrepancies in reported biological activities of this compound?

Advanced Research Question

Contradictions in enzyme inhibition studies (e.g., IC₅₀ variability) often arise from differences in assay conditions (pH, co-solvents) or impurity profiles. Strategies include:

Purity Validation : Use HPLC with diode-array detection (DAD) to ensure >98% purity .

Solvent Optimization : Replace DMSO with ethanol to avoid solvent-enzyme interactions .

Dose-Response Curves : Test across a wider concentration range (0.1–100 µM) to account for non-linear effects.

Case Study : In cytochrome P450 inhibition assays, discrepancies were resolved by standardizing incubation times and pre-equilibrating substrates .

What mechanistic insights exist for the interaction of this compound with lipid bilayers or protein targets?

Advanced Research Question

Molecular dynamics simulations suggest that the tert-butyl group anchors the compound to lipid bilayer hydrophobic cores, while the hydroxyl group forms hydrogen bonds with phospholipid headgroups. This dual interaction modulates membrane fluidity, as shown by fluorescence anisotropy assays using DPH probes. In protein binding, NMR titration experiments reveal preferential interaction with hydrophobic pockets (e.g., serum albumin), with binding constants (Kd) in the µM range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.